

Zidebactam development history and timeline

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An In-depth Technical Guide on the Development History and Timeline of **Zidebactam**

Executive Summary

Zidebactam is a first-in-class β-lactam enhancer antibiotic from the bicyclo-acyl hydrazide (BCH) class, developed by the Indian pharmaceutical company Wockhardt. It represents a significant advancement in the fight against antimicrobial resistance (AMR), particularly against difficult-to-treat, multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative bacteria. In combination with the fourth-generation cephalosporin cefepime, as WCK 5222 (brand name ZAYNICH™), it employs a novel dual mechanism of action. This guide provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development timeline, and key experimental data. On October 1, 2025, Wockhardt announced the submission of a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for Zidebactam-Cefepime, marking a historic milestone as the first drug fully discovered and developed by an Indian pharmaceutical company to reach this stage.[1][2][3]

Discovery and Rationale

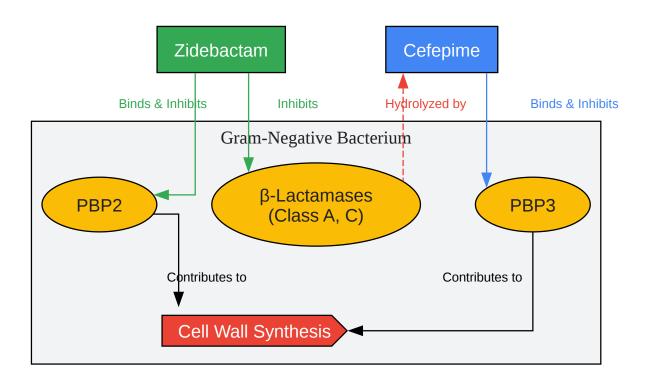
Zidebactam emerged from Wockhardt's dedicated antibiotic research program, which has been active for over two decades.[4] The discovery was driven by the urgent need for novel agents to combat the rising threat of carbapenem-resistant Gram-negative pathogens. The limitations of traditional β-lactamase inhibitors, which are often ineffective against metallo-β-lactamases (MBLs) and certain Class D carbapenemases, prompted the exploration of alternative mechanisms.[5] **Zidebactam** was developed not just as a β-lactamase inhibitor but as a "β-lactam enhancer," designed to work synergistically with partner β-lactams.[6][7][8]



Mechanism of Action

Zidebactam's efficacy, particularly when combined with cefepime, stems from a unique dual-action mechanism that involves both direct antibacterial activity and β -lactamase inhibition.[6] [7][9]

- High-Affinity PBP2 Binding: Zidebactam binds with high affinity to penicillin-binding protein 2
 (PBP2) in Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter
 baumannii.[6][9][10] This is a direct bactericidal action.
- β-Lactamase Inhibition: It inhibits Ambler Class A (like KPC) and Class C (AmpC) β-lactamases.
 [6][11]
- Synergistic Action with Cefepime: Cefepime's primary target is PBP3. The combination of cefepime targeting PBP3 and zidebactam targeting PBP2 leads to a potent, synergistic bactericidal effect.[6][12] This concomitant binding of multiple essential PBPs circumvents the need for direct inhibition of all β-lactamases, providing activity against organisms producing MBLs (like NDM) and Class D carbapenemases, to which zidebactam is stable but does not directly inhibit.[5][12][13]



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Diagram 1: Dual mechanism of action of Cefepime-Zidebactam.

Development Timeline and Key Milestones

The development of **Zidebactam** has progressed steadily from discovery through to regulatory submission, marked by successful clinical trials and key regulatory designations.



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Diagram 2: **Zidebactam**'s clinical development and regulatory timeline.

Key Clinical and Regulatory Events:

- Preclinical Phase: In vitro and in vivo studies established the dual mechanism of action and potent activity against a wide range of resistant Gram-negative pathogens.[5][6][12]
- Phase 1 Trials: A robust program of nine Phase 1 studies was conducted in the U.S. and China to evaluate the safety, tolerability, and pharmacokinetics of intravenous **Zidebactam**-Cefepime.[1][2] The trials were successfully completed.[14][15]
- Phase 2 Trial: A study in India demonstrated the combination's efficacy against diverse carbapenem-resistant infections, providing the basis for pivotal late-stage trials.[1]
- Regulatory Designations: The U.S. FDA granted Zidebactam-Cefepime Qualified Infectious
 Disease Product (QIDP) and Fast Track designations, acknowledging its potential to treat
 serious or life-threatening infections and facilitating an expedited review process.[1][2][16]
- Phase 3 Trial (ENHANCE 1): The pivotal global Phase 3 trial (NCT04979806) was a
 randomized, double-blind study comparing Zidebactam-Cefepime to meropenem for the
 treatment of complicated urinary tract infections (cUTI) or acute pyelonephritis (AP).[1][17]
 The study, conducted across 64 sites, successfully met its objectives, with results showing



Zidebactam-Cefepime was statistically superior to meropenem in overall success rates.[13] The trial's completion was recorded in November 2024.[17]

 NDA Submission: Wockhardt submitted the New Drug Application to the U.S. FDA on October 1, 2025.[1][2] Approval is anticipated in 2025.[18]

Data Presentation

Table 1: In Vitro Activity of Cefepime-Zidebactam (1:1

Ratio) against Gram-Negative Pathogens

Organism Group (Resistance Profile)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	% Susceptible (at ≤8 mg/L)
Enterobacterales (Overall)	0.03	0.25	99.9%[19]
Carbapenem- Resistant Enterobacterales (CRE)	-	-	97.8%[19]
KPC-producing Enterobacterales	0.25	1	-
MBL-producing Enterobacterales	0.5	8	-
Pseudomonas aeruginosa (Overall)	1	4	-
MBL-producing P. aeruginosa	4	8	-
Acinetobacter spp.	2	8	-
Stenotrophomonas maltophilia	4	32	-

Data compiled from multiple in vitro surveillance studies. MIC values can vary based on the specific collection of isolates.[7][19][20]



Experimental Protocols

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Testing

- Methodology: Broth microdilution testing is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
- Procedure:
 - Bacterial isolates are grown on appropriate agar plates to ensure purity and viability.
 - A standardized inoculum (typically 5 x 10⁵ CFU/mL) is prepared in cation-adjusted
 Mueller-Hinton broth.
 - Serial two-fold dilutions of Cefepime-Zidebactam (at a fixed 1:1 ratio) and comparator agents are prepared in microtiter plates.
 - The bacterial inoculum is added to each well.
 - Plates are incubated at 35°C for 16-20 hours.
 - The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Protocol 2: Neutropenic Mouse Lung Infection Model (Acinetobacter baumannii)

This in vivo model was crucial for evaluating the pharmacodynamics of Cefepime-**Zidebactam**. [5]

- Animal Preparation: Swiss albino mice are rendered neutropenic by intraperitoneal injections
 of cyclophosphamide on days -4 and -1 relative to infection. This mimics the
 immunocompromised state of many patients with severe nosocomial infections.
- Infection: On day 0, mice are anesthetized and intranasally inoculated with a standardized suspension of an A. baumannii strain to establish a lung infection.

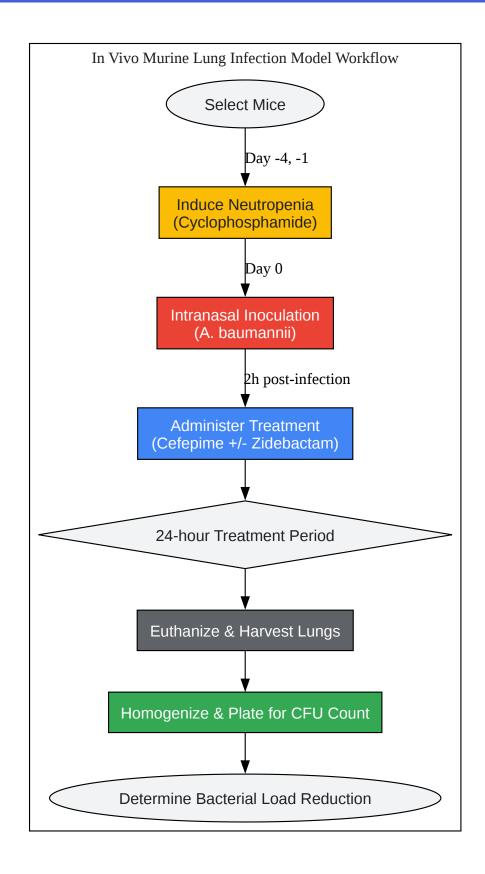






- Treatment: Two hours post-infection, treatment is initiated. Animals receive subcutaneous injections of cefepime alone, **zidebactam** alone, or the combination at various dosing regimens (e.g., every 2, 4, 6, or 12 hours) for 24 hours.
- Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized, and lungs are aseptically harvested and homogenized. Bacterial burden is quantified by plating serial dilutions of the homogenate and counting colony-forming units (CFU).
- Pharmacodynamic Goal: The primary endpoint is the reduction in bacterial load compared to untreated controls, often targeting a 1-log₁₀ kill. This allows for the determination of the required pharmacodynamic index, such as the percentage of time the free drug concentration remains above the MIC (%fT>MIC), for efficacy. For example, one study found that in the presence of zidebactam, the required cefepime %fT>MIC for a 1-log₁₀ kill of A. baumannii dropped from 38.9% to 15.5%.[5]





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Diagram 3: Experimental workflow for the neutropenic mouse model.



Protocol 3: Phase 3 Clinical Trial (ENHANCE 1 - NCT04979806)

- Official Title: A Phase 3, Randomized, Double-blind, Multicenter, Comparative Study to Determine the Efficacy and Safety of Cefepime-zidebactam vs. Meropenem in the Treatment of Complicated Urinary Tract Infection or Acute Pyelonephritis in Adults.[17]
- Study Design: Non-inferiority, randomized, double-blind.
- Patient Population: Hospitalized adults (≥18 years) with a clinical diagnosis of cUTI or AP.
 Approximately 530 subjects were enrolled.[17]
- Interventions:
 - Investigational Arm: Cefepime-zidebactam (2g/1g) administered intravenously every 8 hours.[8]
 - Comparator Arm: Meropenem (1g) administered intravenously every 8 hours.[8]
- Treatment Duration: 7 to 10 days.[17]
- Primary Outcome Measures: To assess the composite cure rate (clinical cure and microbiological eradication) at the Test-of-Cure visit.
- Status: The study was completed in November 2024.[17]

Conclusion

The development of **Zidebactam**, in combination with cefepime, represents a paradigm shift from traditional β-lactamase inhibition to a "β-lactam enhancer" strategy. Its journey from a discovery program in India to a successful global Phase 3 trial and subsequent NDA submission to the U.S. FDA is a landmark achievement.[1][21] With its novel dual mechanism of action, **Zidebactam**-Cefepime demonstrates potent activity against a broad spectrum of multidrug-resistant Gram-negative pathogens, including those producing challenging carbapenemases. It holds the promise of becoming a critical therapeutic option for clinicians treating serious infections with limited or no available treatment alternatives.



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